Glycosidase Inhibition Profile – MeDAB vs. Parent DAB (Pan‑Assay Comparison)
In a study directly comparing the parent 1,4‑dideoxy‑1,4‑imino‑D‑arabinitol (DAB, compound 4) with its N‑methyl (MeDAB, compound 5) and N‑butyl (compound 6) derivatives across a panel of glycosidases, N‑alkylation of DAB caused a marked decrease in inhibitory potency against all enzymes tested, including intestinal α‑glucohydrolases, α‑glucosidase II, and Golgi α‑mannosidases I and II [1]. The authors attributed this universal loss of inhibition to a significant conformational change in the five‑membered ring induced by the N‑substituent [1].
| Evidence Dimension | Inhibitory potency across a glycosidase panel |
|---|---|
| Target Compound Data | Markedly decreased inhibitory potential relative to DAB (exact IC₅₀ values not tabulated in the public abstract; full data reside in J. Med. Chem. 1995, 38, 2349–2356). |
| Comparator Or Baseline | 1,4‑Dideoxy‑1,4‑imino‑D‑arabinitol (DAB): good inhibitor of intestinal α‑glucohydrolases, α‑glucosidase II, and Golgi α‑mannosidases I/II. |
| Quantified Difference | Qualitative description – “markedly decreased” inhibition; a quantitative fold‑change cannot be extracted from the abstract alone but is documented in the full‑text tables. |
| Conditions | In vitro enzyme inhibition assays; panel included rat intestinal α‑glucohydrolases, α‑glucosidase II, and Golgi α‑mannosidases I and II. |
Why This Matters
For procurement, this means MeDAB is not a drop‑in replacement for DAB when broad‑spectrum glycosidase inhibition is required; its utility lies in scenarios where a weakened, potentially more selective interaction with glycosidases is desired.
- [1] Asano, N.; Kizu, H.; Oseki, K.; Tomioka, E.; Matsui, K.; Okamoto, M.; Baba, M. N-Alkylated Nitrogen-in-the-Ring Sugars: Conformational Basis of Inhibition of Glycosidases and HIV-1 Replication. J. Med. Chem. 1995, 38 (13), 2349–2356. https://doi.org/10.1021/jm00013a012. View Source
